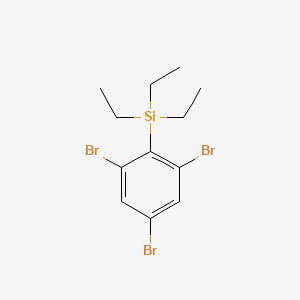
Silane, triethyl(2,4,6-tribromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl(2,4,6-tribromophenyl)- is a chemical compound with the molecular formula C12H17Br3Si and a molecular weight of 429.06088 g/mol . This compound is characterized by the presence of a silane group bonded to a triethyl group and a 2,4,6-tribromophenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, triethyl(2,4,6-tribromophenyl)- typically involves the reaction of triethylsilane with 2,4,6-tribromophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Silane, triethyl(2,4,6-tribromophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,4,6-tribromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Oxidation Reactions: The silane group can be oxidized to form silanols or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Silane, triethyl(2,4,6-tribromophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new biomaterials and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Silane, triethyl(2,4,6-tribromophenyl)- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the 2,4,6-tribromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of biological pathways and molecular targets, leading to the desired effects .
Comparison with Similar Compounds
Silane, triethyl(2,4,6-tribromophenyl)- can be compared with other similar compounds such as:
Triethylsilane: A simpler silane compound with the formula (C2H5)3SiH, used as a reducing agent in organic synthesis.
2,4,6-Tribromophenol: A compound with the formula C6H3Br3O, used in various chemical applications.
The uniqueness of Silane, triethyl(2,4,6-tribromophenyl)- lies in its combination of a silane group with a 2,4,6-tribromophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
722540-83-2 |
|---|---|
Molecular Formula |
C12H17Br3Si |
Molecular Weight |
429.06 g/mol |
IUPAC Name |
triethyl-(2,4,6-tribromophenyl)silane |
InChI |
InChI=1S/C12H17Br3Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3 |
InChI Key |
OOBOWEBFKRTTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


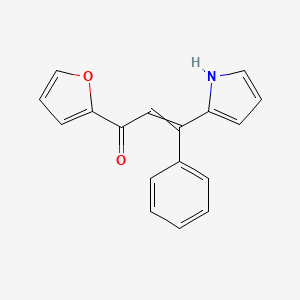

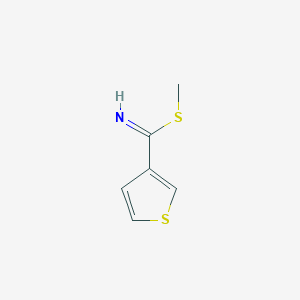


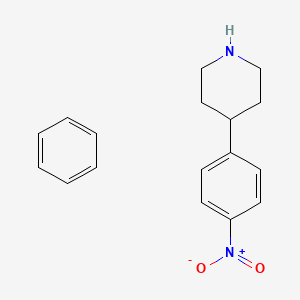
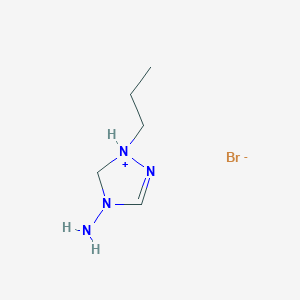
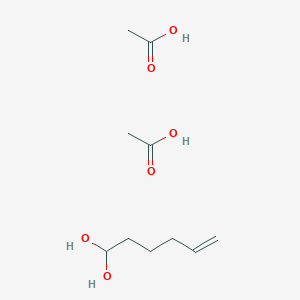
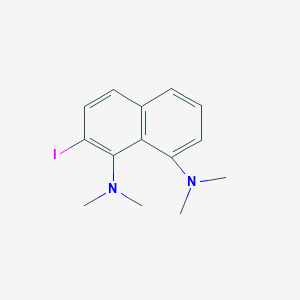
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)

![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
